molecular formula C7H13IO2 B1166916 C10-14 ALKYL BENZENESULFONIC ACID CAS No. 103818-94-6

C10-14 ALKYL BENZENESULFONIC ACID

Cat. No.: B1166916
CAS No.: 103818-94-6
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Description

C10-14 ALKYL BENZENESULFONIC ACID (CAS: 85117-49-3) is a synthetic surfactant derived from benzene sulfonic acid with alkyl chains ranging from 10 to 14 carbons. Its IUPAC name is Benzenesulfonic acid, mono-C10-14-alkyl derivs., and it functions primarily as an anionic surfactant in detergent formulations, household cleaners, and industrial applications . The compound is synthesized via Friedel-Crafts alkylation of benzene followed by sulfonation of the aromatic ring, predominantly at the para position, yielding a mixture of 26 isomers due to variations in phenyl positions (2–7) and alkyl chain lengths (C10–C14) .

Properties

CAS No.

103818-94-6

Molecular Formula

C7H13IO2

Synonyms

C10-14 ALKYL BENZENESULFONIC ACID

Origin of Product

United States

Chemical Reactions Analysis

Thermal Decomposition

ABS demonstrates thermal stability up to 198.5°C, beyond which decomposition occurs:

PropertyValueMethod/Remarks
Melting Point198.5°CNetzsch DSC 204C/TG209C analysis
Decomposition Onset444°C47% weight loss at 500°C
Residue at 500°C53%Nitrogen atmosphere

Decomposition products include sulfur oxides (SOₓ), sodium sulfate (Na₂SO₄), and hydrocarbon fragments .

Reactivity in Aqueous Systems

As an anionic surfactant, ABS participates in micelle formation and interfacial reactions:

a. pH-Dependent Behavior

  • Acidic Conditions : Protonation of the sulfonate group reduces solubility, precipitating the free acid form:
    C1014 alkylbenzenesulfonate+H+C1014 alkylbenzenesulfonic acid\text{C}_{10-14}\text{ alkylbenzenesulfonate}^-+\text{H}^+\rightarrow \text{C}_{10-14}\text{ alkylbenzenesulfonic acid}

  • Alkaline Conditions : Stable due to deprotonation .

b. Oxidation
ABS reacts with strong oxidizers (e.g., hypochlorite) to form sulfones or sulfonic acid derivatives, though degradation is slow under ambient conditions .

Environmental Degradation

ABS undergoes biodegradation via microbial action, with pathways involving:

  • ω-Oxidation of the alkyl chain.

  • Desulfonation to release sulfate ions.

  • Ring cleavage of the benzene moiety.

Half-life: 7–20 days in aerobic aquatic environments .

Comparison with Similar Compounds

C10-14 ALKYL BENZENESULFONIC ACID vs. C12-15 ALKYL BENZOATE

Property This compound C12-15 ALKYL BENZOATE
Chemical Structure Sulfonic acid group attached to alkylated benzene Ester of benzoic acid with C12–15 alkyl chains
Function Surfactant (anionic) Emollient
Applications Detergents, cleaning agents Cosmetics, skincare products
Solubility Highly water-soluble Lipophilic, oil-soluble

While both compounds share benzene-derived alkyl chains, their functional groups dictate distinct roles: sulfonic acids excel in water-based cleaning systems, whereas benzoates enhance lipid compatibility in personal care products .

Alkyl Chain Length Variants

This compound vs. C10-16 ALKYL BENZENESULFONIC ACID

Property This compound C10-16 ALKYL BENZENESULFONIC ACID
Alkyl Chain Range C10–C14 C10–C16
Surfactant Efficiency Optimal for low-temperature detergents Enhanced solubility in hard water
Biodegradability Moderate; varies with isomer distribution Longer chains may reduce biodegradability

Extended alkyl chains (C10–C16) improve solubility in hard water but may compromise biodegradability due to increased hydrophobicity .

Salt Derivatives

This compound vs. Its Sodium and Magnesium Salts

Compound Key Properties Applications
This compound Acidic, corrosive Intermediate for detergent synthesis
Sodium Salts (e.g., CAS 69669-44-9) Neutral pH, high solubility Direct use in liquid detergents
Magnesium Salts (e.g., CAS 84961-77-3) Lower solubility, reduced irritancy Specialty cleaners, industrial formulations

Salts neutralize the acidic sulfonic group, enhancing stability and safety for end-use products .

Sulfonic Acid Esters

This compound vs. (C10-21)ALKYLSULFONIC ACID PHENYL ESTER

Property This compound (C10-21)ALKYLSULFONIC ACID PHENYL ESTER
Functional Group Sulfonic acid (–SO3H) Sulfonic acid ester (–SO3–O–Ph)
Reactivity Acidic, hydrophilic Hydrolytically stable, hydrophobic
Applications Detergents, emulsifiers Plasticizers, lubricant additives

The esterification of sulfonic acids reduces water solubility, shifting their utility to industrial lubricants or polymer additives .

Environmental and Regulatory Considerations

This compound’s environmental impact is linked to its persistence in aquatic systems, though its sodium salts are more readily biodegradable . In contrast, linear alkylbenzene sulfonates (LAS) like C10-13-sec-alkyl derivatives are subject to stringent certifications (e.g., ISCC PLUS) to ensure sustainable sourcing .

Q & A

Q. How can researchers accurately identify and characterize C10-14 alkyl benzenesulfonic acid derivatives using spectroscopic methods?

  • Methodological Answer : To identify and characterize this compound derivatives, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) with mass spectrometry (MS). NMR can resolve the alkyl chain length (C10-14) and sulfonic acid group positioning, while MS confirms molecular weight and fragmentation patterns. Cross-reference results with databases like CAS RN 85117-49-3 (IUPAC: Benzenesulfonic acid, mono-C10-14-alkyl derivs.) to validate structural assignments .

Q. What standardized protocols exist for synthesizing sodium salts of this compound?

  • Methodological Answer : Synthesize sodium salts via sulfonation of linear alkyl benzene (LAB) using oleum or sulfur trioxide, followed by neutralization with sodium hydroxide. Optimize reaction conditions (temperature: 40–60°C, molar ratio of LAB:SO3_3 ≈ 1:1.05) to minimize byproducts like sulfones. Monitor pH and conductivity during neutralization to ensure complete conversion to sodium salts (CAS RN 69669-44-9) .

Q. How do alkyl chain length variations (C10 vs. C14) affect surfactant properties in aqueous systems?

  • Methodological Answer : Conduct interfacial tension measurements (e.g., pendant drop method) and critical micelle concentration (CMC) assays. Longer alkyl chains (C14) typically reduce CMC and enhance micelle stability due to increased hydrophobicity. Compare results with reference data for C10-14 derivatives (e.g., EINECS 285-599-9) to correlate chain length with performance .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and goggles. Store in corrosion-resistant containers (pH < 2) and avoid contact with strong oxidizers. Refer to Safety Data Sheets (SDS) for CAS 85117-49-3, which highlight risks of skin irritation and environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported surfactant efficacy data for this compound derivatives?

  • Methodological Answer : Analyze batch-to-batch variability in alkyl chain distribution (C10-14) using gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, linear vs. branched chains (e.g., 4-C10-13-sec-alkyl derivs.) significantly alter micellization behavior. Use statistical tools (e.g., ANOVA) to differentiate structural vs. experimental factors .

Q. What experimental designs are optimal for studying the environmental degradation of this compound in aquatic systems?

  • Methodological Answer : Design microcosm experiments simulating natural water bodies. Measure biodegradation rates via dissolved organic carbon (DOC) analysis and LC-MS/MS to track intermediate metabolites. Include controls for photolysis and microbial activity. Reference EINECS 285-599-9 data to benchmark degradation kinetics against regulatory thresholds .

Q. How can computational modeling predict the interaction of this compound with biomembranes?

  • Methodological Answer : Employ molecular dynamics (MD) simulations using force fields (e.g., CHARMM or AMBER) to model surfactant insertion into lipid bilayers. Parameterize alkyl chain lengths (C10-14) and sulfonate group charge distribution. Validate predictions with experimental data from fluorescence anisotropy or neutron scattering .

Q. What strategies mitigate interference from impurities (e.g., unsulfonated LAB) in quantitative analysis of this compound?

  • Methodological Answer : Use solid-phase extraction (SPE) with C18 cartridges to isolate sulfonated compounds. Quantify impurities via UV-Vis spectroscopy (λ = 224 nm for unsulfonated LAB) and subtract background signals. Calibrate with certified reference materials (e.g., CAS 69669-44-9) .

Key Considerations for Experimental Design

  • Reproducibility : Document alkyl chain distribution (C10-14) using GC-MS for all batches .
  • Ethical Compliance : Adhere to ISCC PLUS guidelines for biogenic material usage when studying environmental impacts .
  • Data Validation : Cross-check surfactant performance metrics (CMC, HLB) against primary literature to avoid confirmation bias .

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